N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of carboxamide derivatives is a topic of interest due to their potential biological activities. In the first study, a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids were synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with various primary amines. The resulting 4-N-[2-(dimethylamino)ethyl]carboxamides exhibited significant cytotoxic properties against several cancer cell lines, with some compounds showing IC(50) values less than 10 nM. Notably, two derivatives were found to be curative in a mouse model of colon 38 tumors at a dose of 3.9 mg/kg .
In another approach, niobium pentachloride was used to mediate the conversion of carboxylic acids to carboxamides under mild conditions. This method facilitated the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, specifically through benzylic lithiation of N-methyl-3,4-dimethoxy-2-(4'-methoxybenzyl)benzamide .
Molecular Structure Analysis
The third paper provides insight into the molecular structure of a carboxamide derivative. The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and its crystal structure was analyzed using single crystal X-ray diffraction. It was found to crystallize in the triclinic crystal system with specific unit cell parameters. The stability of the crystal and molecular structure is attributed to the N-H...O and C-H...O hydrogen bond interactions, which are crucial for the compound's conformation and properties .
Chemical Reactions Analysis
The studies mentioned do not provide extensive details on the chemical reactions of "N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide" specifically. However, the synthesis methods and the reactivity of similar carboxamide derivatives suggest that these compounds can be synthesized through reactions involving primary amines and carboxylic acids, with the potential for further functionalization through reactions such as benzylic lithiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the carboxamide derivatives are not extensively discussed in the provided papers. However, the cytotoxic activities of these compounds indicate that they have significant biological relevance. The crystal structure analysis of a related carboxamide derivative provides some insight into the physical properties, such as crystal system and unit cell parameters, which can influence the compound's solubility, stability, and reactivity .
Scientific Research Applications
Application 1: Sonocatalytic Activity of Porous Carbonaceous Materials
- Summary of Application : This research investigated the use of N-doped or non-doped carbonaceous materials as alternatives to scarce, economically sensitive metal-based catalysts for the selective oxidation of 4-Hydroxy-3,5 dimethoxybenzyl alcohol .
- Methods of Application : Diverse carbons were synthesized using a hard-template technique and subjected to sonication at frequencies of 22, 100, 500, and 800 kHz with a 50% amplitude .
- Results or Outcomes : The sonochemical reaction catalytic tests considerably increased the catalytic activity of C-meso (non-doped mesoporous carbon material). The scavenger test showed a radical formation when this catalyst was used .
Application 2: Synthesis of [n]rotaxanes
- Summary of Application : 3,5-Dimethoxybenzylamine was used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .
- Results or Outcomes : The outcome of this application is the successful synthesis of [n]rotaxanes, which are a type of mechanically interlocked molecular architecture .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult with a chemical database or a chemistry professional for more specific information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(4-6-17-7-5-16)15(19)18-11-12-8-13(20-2)10-14(9-12)21-3/h8-10,17H,4-7,11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAJXSKTTYXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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